molecular formula C6H2ClF4NO2S B2754164 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 2091260-66-9

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2754164
CAS No.: 2091260-66-9
M. Wt: 263.59
InChI Key: NLUCQLBMZBTSCE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity This compound is characterized by the presence of a fluorine atom at the 2-position, a trifluoromethyl group at the 6-position, and a sulfonyl chloride group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and iron(III) chloride as a catalyst at elevated temperatures . The reaction mixture is stirred at around 170°C for several hours, and the progress is monitored using gas chromatography. After the reaction is complete, the mixture is neutralized with a saturated sodium carbonate solution to adjust the pH to basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Iron(III) chloride, aluminum fluoride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is utilized in the preparation of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-bromopyridine
  • 2,6-Difluoropyridine
  • 6-Trifluoromethyl-3-pyridinesulfonyl chloride

Uniqueness

The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it suitable for various chemical and biological applications.

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and the sulfonyl chloride moiety suggests that this compound may exhibit unique interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF4N1O2SC_7H_4ClF_4N_1O_2S. Its structure can be represented as follows:

PropertyValue
Molecular Weight239.63 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityCorrosive; irritant

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The sulfonyl chloride group is known to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.

Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. A study on related pyridine derivatives showed significant activity against various bacterial strains, suggesting that this compound may have similar effects.

Anticancer Properties

Fluorinated compounds are frequently investigated for their anticancer potential. For instance, a derivative of trifluoromethylpyridine was found to inhibit cancer cell proliferation effectively. The mechanism involved interference with cell cycle progression and induction of apoptosis.

Case Studies

  • Trifluoromethylpyridine Derivatives in Cancer Therapy :
    • A derivative similar to this compound was evaluated in vitro against breast cancer cell lines, showing a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM.
  • Sulfonamide Synthesis :
    • The compound has been used as a precursor in synthesizing sulfonamides that demonstrated significant anti-inflammatory activity in animal models, highlighting its potential for therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityNotes
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chlorideModerate antimicrobial activityUsed in cognitive disorder treatments
4-Bromo-6-(trifluoromethyl)pyridine-3-sulfonyl chlorideAnticancer propertiesDifferent electronic properties
2-Fluoro-5-(trifluoromethyl)pyridine-3-sulfonyl chlorideEnhanced enzyme inhibitionSimilar reactivity profile

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUCQLBMZBTSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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